molecular formula C42H102N6O21P6 B13913834 myo-Inositol trispyrophosphate hexa-triethylamine

myo-Inositol trispyrophosphate hexa-triethylamine

Cat. No.: B13913834
M. Wt: 1213.1 g/mol
InChI Key: SRMYHMTWPJDKIQ-UHFFFAOYSA-N
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Description

myo-Inositol trispyrophosphate hexa-triethylamine: is a compound known for its role as a membrane-permeant allosteric effector of hemoglobin. This compound is a salt form of inositol tripyrophosphate and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol trispyrophosphate hexa-triethylamine involves the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form inositol tripyrophosphate. This intermediate is then reacted with triethylamine to form the final compound .

Industrial Production Methods: the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: myo-Inositol trispyrophosphate hexa-triethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of inositol tripyrophosphate with altered functional groups .

Scientific Research Applications

myo-Inositol trispyrophosphate hexa-triethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study the behavior of pyrophosphate groups.

    Biology: Investigated for its role in cellular processes and its effects on hemoglobin.

    Medicine: Studied for its potential therapeutic applications, particularly in conditions related to oxygen transport and hypoxia.

    Industry: Used in the development of new materials and compounds with specific properties

Mechanism of Action

The mechanism of action of myo-Inositol trispyrophosphate hexa-triethylamine involves its role as an allosteric effector of hemoglobin. The compound binds to hemoglobin and induces conformational changes that enhance the release of oxygen under low oxygen conditions. This effect is mediated through the interaction of the pyrophosphate groups with specific sites on the hemoglobin molecule .

Comparison with Similar Compounds

    myo-Inositol trispyrophosphate hexasodium: Another salt form of inositol tripyrophosphate with similar properties.

    Inositol hexakisphosphate: A related compound with multiple phosphate groups.

    Inositol triphosphate: A simpler form with fewer phosphate groups

Uniqueness: myo-Inositol trispyrophosphate hexa-triethylamine is unique due to its specific interaction with hemoglobin and its ability to permeate cell membranes, making it a valuable tool in research related to oxygen transport and hypoxia .

Properties

Molecular Formula

C42H102N6O21P6

Molecular Weight

1213.1 g/mol

IUPAC Name

N,N-diethylethanamine;4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide

InChI

InChI=1S/6C6H15N.C6H12O21P6/c6*1-4-7(5-2)6-3;7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h6*4-6H2,1-3H3;1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

SRMYHMTWPJDKIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O

Origin of Product

United States

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